4-Piperidinol,1-[6-(trifluoromethyl)-2-pyridinyl]-
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Overview
Description
4-Piperidinol,1-[6-(trifluoromethyl)-2-pyridinyl]- is a chemical compound that belongs to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidinol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol,1-[6-(trifluoromethyl)-2-pyridinyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-(trifluoromethyl)-2-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent. The reaction is carried out in an inert atmosphere, often using solvents like ethanol or methanol, and at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinol,1-[6-(trifluoromethyl)-2-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidinol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Piperidinol,1-[6-(trifluoromethyl)-2-pyridinyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of analgesics and anti-inflammatory drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 4-Piperidinol,1-[6-(trifluoromethyl)-2-pyridinyl]- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: This compound has a similar structure but with a chloro group instead of a pyridinyl group.
1-(4-Trifluoromethylphenyl)piperidin-4-ol: Another similar compound with a phenyl group instead of a pyridinyl group
Uniqueness
4-Piperidinol,1-[6-(trifluoromethyl)-2-pyridinyl]- is unique due to the presence of the trifluoromethyl group attached to a pyridine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H13F3N2O |
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Molecular Weight |
246.23 g/mol |
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)9-2-1-3-10(15-9)16-6-4-8(17)5-7-16/h1-3,8,17H,4-7H2 |
InChI Key |
SKIDQXCXIXLRSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=CC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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